5-(1H-Pyrrol-3-yl)thiazol-2-amine
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Overview
Description
5-(1H-Pyrrol-3-yl)thiazol-2-amine is a heterocyclic compound that contains both a pyrrole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of both nitrogen and sulfur atoms in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Pyrrol-3-yl)thiazol-2-amine typically involves the reaction of a pyrrole derivative with a thiazole precursor. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of 3-aminopyrrole with a thioamide can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(1H-Pyrrol-3-yl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-3-yl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-2-yl)-1,3-thiazol-2-amine
- 2-(1H-Pyrrol-3-yl)-1,3-thiazole
- 5-(1H-Pyrrol-2-yl)thiazol-2-amine
Uniqueness
5-(1H-Pyrrol-3-yl)thiazol-2-amine is unique due to its specific arrangement of the pyrrole and thiazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
5-(1H-pyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-1-2-9-3-5/h1-4,9H,(H2,8,10) |
InChI Key |
OOEALLBTVSVFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C2=CN=C(S2)N |
Origin of Product |
United States |
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